Methyl 2-(2-(6-(3-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazinan ring, which contains sulfur and nitrogen atoms, would likely be a key feature of the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, the amide group could participate in condensation reactions, and the thiadiazinan ring could potentially be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide and ester groups could affect its solubility, and the size and shape of the molecule could influence its melting point and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in synthetic chemistry for creating complex molecular structures, demonstrating versatility in the formation of heterocyclic compounds and azido-benzothiazoles, which are critical for developing pharmaceuticals and materials with unique properties (Gallagher et al., 1980).
Bioactive Compound Synthesis
- It serves as a precursor in the synthesis of bioactive compounds , such as derivatives with potential anticonvulsant activities, highlighting its utility in medicinal chemistry for creating new therapeutic agents (Kohn et al., 1993).
Photovoltaic and Optical Studies
- In material science , derivatives of this compound have been evaluated for their light-harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs), illustrating its importance in developing renewable energy technologies (Mary et al., 2020).
Ligand-Protein Interaction Studies
- The compound's derivatives have been explored for ligand-protein interactions , particularly in binding to peripheral benzodiazepine receptors, which could have implications in understanding receptor functions and developing targeted therapies (Chaki et al., 1999)
Safety and Hazards
properties
IUPAC Name |
methyl 2-[[2-[6-[(3-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c1-29-20(26)17-8-2-3-9-18(17)22-19(25)14-24-11-5-10-23(30(24,27)28)13-15-6-4-7-16(21)12-15/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJSIAHMPGNHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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